molecular formula C14H12ClNO2 B11959085 4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol CAS No. 58285-74-8

4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol

Cat. No.: B11959085
CAS No.: 58285-74-8
M. Wt: 261.70 g/mol
InChI Key: LHBMURJBXCFTMH-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol is a chemical compound known for its unique structure and properties. It is a Schiff base derived from the condensation of 4-chlorobenzaldehyde and 2-methoxyphenol. Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond, typically formed by the condensation of an amine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The imine group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

58285-74-8

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C14H12ClNO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3

InChI Key

LHBMURJBXCFTMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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